molecular formula C14H9Cl2N5O3 B2550837 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole CAS No. 338961-26-5

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2550837
CAS No.: 338961-26-5
M. Wt: 366.16
InChI Key: XLVJFQPMLBWRRH-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines or azides with nitriles under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Utilizing large-scale reactors to ensure consistent quality and yield.

    Optimization of Reaction Conditions: Including temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides under oxidative conditions.

    Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole
  • 1-(2,4-dichloro-5-methoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole

Uniqueness

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole is unique due to the presence of both the 2,4-dichloro-5-methoxyphenyl and 4-nitrophenyl groups, which may impart distinct chemical and biological properties compared to other tetrazole derivatives.

Properties

IUPAC Name

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N5O3/c1-24-13-7-12(10(15)6-11(13)16)20-14(17-18-19-20)8-2-4-9(5-3-8)21(22)23/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVJFQPMLBWRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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